(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Chiral ligand quality Enantioselective synthesis Procurement specification

(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a C₁-symmetric chiral monooxazoline ligand built on a rigid indeno[1,2-d]oxazole scaffold bearing an isoquinolin-1-yl substituent. It is classified as a chiral nitrogen ligand for enantioselective transition-metal catalysis.

Molecular Formula C19H14N2O
Molecular Weight 286.3 g/mol
Cat. No. B8181145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Molecular FormulaC19H14N2O
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54
InChIInChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m1/s1
InChIKeyNCKOPXFDULSZAA-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 2222863-66-1): Chiral Monooxazoline Ligand for Asymmetric Synthesis


(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a C₁-symmetric chiral monooxazoline ligand built on a rigid indeno[1,2-d]oxazole scaffold bearing an isoquinolin-1-yl substituent . It is classified as a chiral nitrogen ligand for enantioselective transition-metal catalysis . The compound is commercially supplied with high chemical purity (97%) and enantiomeric excess (≥99% ee), supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Oxazoline Ligands Cannot Replace (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole in Stereoselective Catalysis


Generic oxazoline ligands lack three structural features that jointly define the performance envelope of this compound: (i) the rigid indeno-fused bicycle that restricts bond rotation and prevents ligand dissociation during catalysis ; (ii) the isoquinolin-1-yl substituent, whose extended π-system and distinct nitrogen placement modulate metal binding affinity and substrate π-stacking relative to pyridyl or isoquinolin-3-yl analogs ; and (iii) the defined (3aS,8aR) absolute configuration, which is not interchangeable with its (3aR,8aS) enantiomer when a specific asymmetric induction sense is required. Direct head-to-head catalytic data for this exact compound remain sparse in the open literature; most performance inferences are drawn from studies on closely related indeno[1,2-d]oxazole analogs and are explicitly tagged as cross-study or class-level evidence below .

Quantitative Differentiation Evidence for (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole vs. Closest Analogs


Enantiomeric Excess: ≥99% ee Guarantees Reliable Asymmetric Induction vs. Lower-Grade Commercial Chiral Ligands

The target compound is supplied with a certified enantiomeric excess of ≥99% ee (97% chemical purity) . Many commercially available chiral oxazoline ligands are offered at 95–98% ee, meaning the minor enantiomer can constitute up to 5% of the ligand pool. Even a 1–4 percentage-point deficit in ee can erode the enantioselectivity of a catalytic reaction by delivering the opposite absolute configuration .

Chiral ligand quality Enantioselective synthesis Procurement specification

C₁-Symmetric Indeno[1,2-d]oxazole Scaffold Delivers 20–35% Higher Enantioselectivity than Simple Monooxazolines in Cu(I)-Catalyzed Cyclopropanation

For the closely related (3aS,8aR)-2-(isoquinolin-3-yl) analog, Cu(I) complexes achieved 94% ee and 89% isolated yield in the cyclopropanation of styrenes with diazoacetates . A comparative analysis with simpler monodentate oxazoline ligands (e.g., 2-phenyl-4,5-dihydrooxazole) showed a 20–35% absolute improvement in enantiomeric excess . The enhancement is attributed to the indeno-fused backbone, which restricts rotational freedom and creates a more rigid chiral pocket .

Asymmetric cyclopropanation Copper catalysis Ligand stereoselectivity

Isoquinolin-1-yl Substitution Provides Distinct Electronic and Steric Profile vs. Isoquinolin-3-yl and Pyridyl Analogs

The isoquinolin-1-yl group positions the nitrogen lone pair at the peri-position of the fused ring system, creating a different bite angle and electronic environment compared to the isoquinolin-3-yl regioisomer or pyridin-2-yl analogs . Molecular modeling estimates the ligand bite angle at 92–95° when coordinated to late transition metals, a geometry that facilitates oxidative addition into aromatic C–H bonds . Isoquinoline's extended π-system imparts greater π-acidity than pyridine, enhancing back-bonding with electron-rich metal centers (Cu(I), Rh(III), Ir(I)) .

Ligand electronics π-Acidity Metal–ligand coordination

Restricted Rotational Freedom of Indeno-Fused Backbone Suppresses Ligand Dissociation vs. Flexible Monodentate Oxazolines

The indeno[1,2-d]oxazole bicycle locks the oxazoline ring into a conformationally restricted geometry. In comparative catalytic runs with analogs, this rigidity prevented ligand dissociation during catalytic cycles, whereas flexible monodentate oxazolines showed progressive loss of stereoselectivity over time due to ligand decoordination . The activation volume for the stereodetermining step was compressed by 15–20% relative to non-planar ligand systems, attributed to CH–π interactions between the substrate and the indenooxazole system .

Ligand rigidity Catalyst stability Turnover number

Commercial Availability with Full Batch-Specific QC Documentation Supports Reproducible Research and Scale-Up

The target compound is supplied with batch-specific analytical data including NMR, HPLC, GC, and enantiomeric excess certificates . In contrast, many niche chiral oxazoline ligands are sold without such documentation, forcing end-users to independently verify purity and stereochemistry before use . The documented storage condition (-20°C under argon) and defined hazard codes (H302, H315, H319, H335) further facilitate safe handling and long-term stability .

Procurement quality assurance Reproducibility Batch traceability

High-Value Application Scenarios for (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole Based on Quantitative Evidence


Enantioselective Cu(I)-Catalyzed Cyclopropanation of Styrenes

Indeno[1,2-d]oxazole ligands have demonstrated up to 94% ee in Cu(I)-catalyzed cyclopropanation of styrenes with diazoacetates . The target compound’s isoquinolin-1-yl substituent and C₁-symmetric environment are expected to deliver comparable or tuned enantioselectivity, making it a strong candidate for constructing chiral cyclopropane pharmacophores prevalent in antiviral and CNS drug candidates.

Rh(III)-Catalyzed Enantioselective C–H Activation and Functionalization

Rh(III) complexes of indeno[1,2-d]oxazole ligands have achieved 88% ee in C–H activation/functionalization reactions . The estimated bite angle of 92–95° facilitates oxidative addition into aromatic C–H bonds while maintaining stereochemical fidelity . The isoquinolin-1-yl variant may extend this reactivity to isoquinoline-directed C–H functionalization of complex molecules.

Synthesis of Enantiopure Pharmaceutical Intermediates Requiring Defined Absolute Configuration

With ≥99% ee ligand specification , this compound enables the asymmetric synthesis of drug intermediates where the opposite enantiomer may be inactive or toxic. The rigid backbone and documented batch-to-batch consistency support process development environments that require reproducible stereochemical outcomes.

Academic Catalyst Screening and Ligand Structure–Activity Relationship (SAR) Studies

The compound’s combination of a rigid indeno-fused core, isoquinolin-1-yl electronics, and defined (3aS,8aR) stereochemistry makes it a valuable entry for systematic ligand SAR libraries. Its commercial availability with full QC documentation reduces the barrier to entry for academic groups exploring new asymmetric transformations.

Quote Request

Request a Quote for (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.